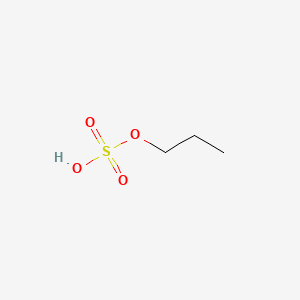![molecular formula C20H30O6 B14718641 Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 13681-74-8](/img/structure/B14718641.png)
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is an organic compound with the molecular formula C22H34O6. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of hexanedioic acid with 4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and the development of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
- 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane
Uniqueness
Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical properties. Its reactivity, particularly at the oxirane ring, makes it valuable in various chemical reactions and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of uses .
Eigenschaften
CAS-Nummer |
13681-74-8 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
bis(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C20H30O6/c1-11-7-15-17(23-15)9-13(11)25-19(21)5-3-4-6-20(22)26-14-10-18-16(24-18)8-12(14)2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
GLROGUSVUGSGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CC4C(O4)CC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



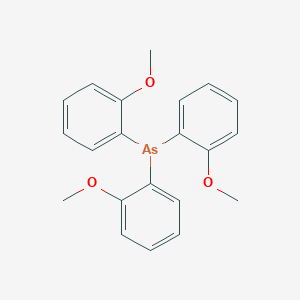
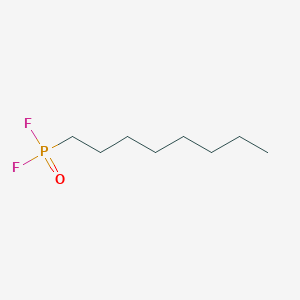
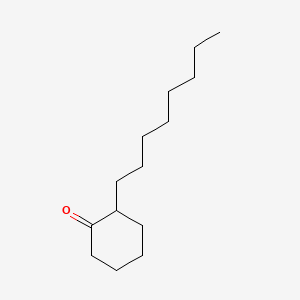
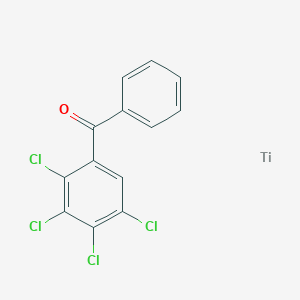

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
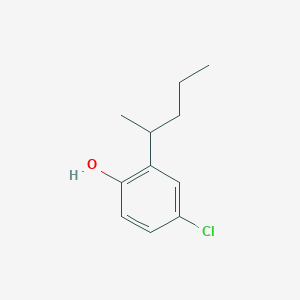

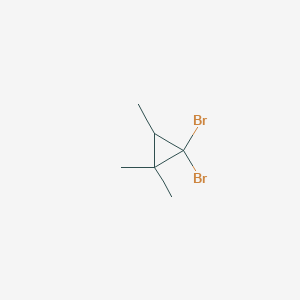
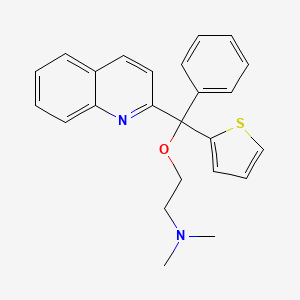
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

